An In-Depth Technical Guide to 6-Bromo-8-fluorochroman-4-one: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 6-Bromo-8-fluorochroman-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Chroman-4-one Scaffold
The chroman-4-one nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1][2] The structural rigidity and the presence of a ketone and an ether linkage provide a versatile template for designing molecules that can interact with various biological targets. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of the parent scaffold. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of 6-Bromo-8-fluorochroman-4-one, a halogenated derivative with significant potential in drug discovery and development.
Physicochemical Properties of 6-Bromo-8-fluorochroman-4-one
Table 1: Physicochemical Properties of 6-Bromo-8-fluorochroman-4-one
| Property | Value | Source/Method |
| CAS Number | 1092348-68-9 | Chemical Supplier Databases |
| Molecular Formula | C₉H₆BrFO₂ | --- |
| Molecular Weight | 245.05 g/mol | --- |
| Appearance | Predicted to be a solid at room temperature | Based on similar chromanones |
| Melting Point | Not publicly available. Predicted to be in a similar range to 6-fluorochroman-4-one (114-116 °C). | Inferred from related compounds |
| Boiling Point | Not publicly available. | --- |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structural characteristics |
| Predicted logP | ~2.5 - 3.5 | In silico prediction tools[3] |
Synthesis of 6-Bromo-8-fluorochroman-4-one
The synthesis of 6-Bromo-8-fluorochroman-4-one can be achieved through a multi-step process, typically starting from a substituted phenol. A plausible and efficient synthetic route involves the initial preparation of a substituted 2'-hydroxyacetophenone followed by a base-catalyzed cyclization.
Part 1: Synthesis of 2-Bromo-4-fluoro-6-hydroxyacetophenone (Intermediate 1)
The synthesis of the key intermediate, a substituted 2'-hydroxyacetophenone, can be accomplished via a Friedel-Crafts acylation of a corresponding substituted phenol.
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-hydroxyacetophenone
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Reaction Setup: To a solution of 2-bromo-4-fluorophenol in a suitable solvent (e.g., nitrobenzene or a mixture of acetic acid and acetyl chloride), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.
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Acylation: Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of 6-Bromo-8-fluorochroman-4-one
The final step involves a base-catalyzed intramolecular cyclization, likely proceeding through an aldol condensation followed by an intramolecular oxa-Michael addition.[1][4]
Experimental Protocol: Synthesis of 6-Bromo-8-fluorochroman-4-one
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Reaction Setup: Dissolve 2-Bromo-4-fluoro-6-hydroxyacetophenone (Intermediate 1) and a suitable aldehyde (e.g., formaldehyde or its equivalent) in a solvent such as ethanol.
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Base-Catalyzed Cyclization: Add a base, such as piperidine or pyrrolidine, to the reaction mixture. Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 6-Bromo-8-fluorochroman-4-one.
Caption: Synthetic workflow for 6-Bromo-8-fluorochroman-4-one.
Reactivity and Derivatization Potential
The 6-Bromo-8-fluorochroman-4-one scaffold offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
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Ketone Group (C4): The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to introduce an amine functionality, and reactions with Grignard or organolithium reagents to introduce carbon substituents.
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Aromatic Ring (C5-C8): The bromine atom at the C6 position is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups. The fluorine atom at the C8 position is generally less reactive in these transformations but can be a site for nucleophilic aromatic substitution under specific conditions.
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Methylene Group (C2 and C3): The protons on the carbons adjacent to the carbonyl group (C3) and the ether oxygen (C2) can be functionalized, although this may require specific reaction conditions.
Caption: Potential sites for derivatization of 6-Bromo-8-fluorochroman-4-one.
Applications in Drug Discovery
Chroman-4-one derivatives have been investigated for a wide range of therapeutic applications, and the specific substitution pattern of 6-Bromo-8-fluorochroman-4-one suggests its potential in several key areas.
Sirtuin Inhibition
Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[1][5] Structure-activity relationship (SAR) studies have indicated that larger, electron-withdrawing substituents at the C6 and C8 positions are favorable for inhibitory activity.[5] The presence of both a bromine atom at C6 and a fluorine atom at C8 in the target molecule makes it a promising candidate for development as a SIRT2 inhibitor.
Anticancer and Antimicrobial Activity
The chromanone scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[6][7] The introduction of halogen atoms can enhance these activities by increasing cell permeability and interaction with biological targets. The specific biological activity of 6-Bromo-8-fluorochroman-4-one would need to be determined through in vitro and in vivo screening.
Spectroscopic Characterization
While experimental spectra for 6-Bromo-8-fluorochroman-4-one are not widely published, its spectral characteristics can be predicted based on its structure and data from similar compounds.[8]
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. The methylene protons at C2 and C3 will appear as multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (downfield), aromatic carbons (with chemical shifts influenced by the halogens), and the aliphatic carbons of the heterocyclic ring.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
Safety and Handling
As a halogenated aromatic ketone, 6-Bromo-8-fluorochroman-4-one should be handled with appropriate safety precautions in a laboratory setting.[9]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Bromo-8-fluorochroman-4-one is a versatile and promising scaffold for medicinal chemistry and drug discovery. Its synthesis can be achieved through established chemical transformations, and its structure offers multiple avenues for further derivatization. Based on the known biological activities of related chroman-4-ones, this compound warrants further investigation for its potential as a therapeutic agent, particularly in the areas of neurodegenerative diseases, cancer, and infectious diseases. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.
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